molecular formula C15H19N5O2 B2761979 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide CAS No. 2034207-52-6

3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide

Cat. No.: B2761979
CAS No.: 2034207-52-6
M. Wt: 301.35
InChI Key: YNVKCQOXYBXIAI-UHFFFAOYSA-N
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Description

3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is a complex organic compound featuring a pyridine ring, a piperidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions involving hydrazine and a diketone.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The pyrazole and piperidine rings are coupled using carbamoylation reactions, where a carbamoyl chloride reacts with the amine group on the piperidine ring.

    Pyridine 1-oxide Formation: The final step involves the oxidation of the pyridine ring to form the pyridine 1-oxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to biologically active molecules. It can be used in studies to understand enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine
  • 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine N-oxide

Uniqueness

Compared to similar compounds, 3-((1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)pyridine 1-oxide is unique due to the presence of the pyridine 1-oxide moiety. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-9-14(18-17-11)19-7-4-13(5-8-19)16-15(21)12-3-2-6-20(22)10-12/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,16,21)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVKCQOXYBXIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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